4-Formyl-2-methoxyphenyl 4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

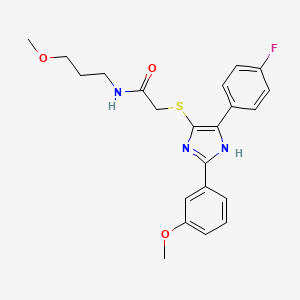

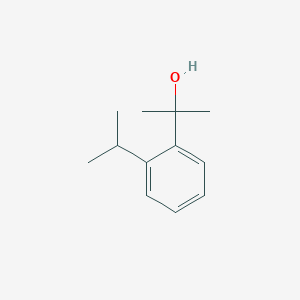

4-Formyl-2-methoxyphenyl 4-nitrobenzoate is a chemical compound used in scientific research. It has a molecular formula of C15H11NO6 and a molecular weight of 301.25 . Its unique properties make it ideal for various applications, such as drug synthesis, organic chemistry studies, and material science investigations.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a formyl group (C=O), a methoxy group (OCH3), and a nitrobenzoate group (OC(O)C6H4NO2) attached . The InChI code for this compound is 1S/C15H11NO6/c1-19-13-6-4-12(5-7-13)16(18)21-14-8-3-11(10-17)9-15(14)20-2/h3-10H,1-2H3 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 301.25 , and its molecular formula is C15H11NO6 . More specific physical and chemical properties, such as melting point, boiling point, and density, are not available in the search results.Scientific Research Applications

Photochemical Studies

4-Formyl-2-methoxyphenyl 4-nitrobenzoate and related compounds have been studied in the context of photochemistry. For example, the photochemical decomposition reactions of similar compounds were investigated using surface-enhanced Raman scattering (SERS), which could potentially offer insights into the behavior of this compound under similar conditions (Franzke & Wokaun, 1992).

Synthesis and Spectroscopic Characterization

A novel curcumin ester, which includes a structure similar to this compound, was synthesized and characterized using various experimental and theoretical techniques. This study provided insights into the molecular structure and spectroscopic properties, which are relevant for understanding the characteristics of this compound (Srivastava et al., 2017).

Chemical Reactions and Transformations

The compound has been involved in studies of unexpected chemical reactions, such as O-alkylation and ester migration in phenolic compounds. These studies provide insight into its reactivity and potential applications in synthetic chemistry (Tran, Dickson, & Barker, 2013).

Solubility and Solvent Interactions

Research on similar compounds includes the study of solubilities and interactions with solvents like 2-methoxyethanol. This research is important for understanding the solubility characteristics of this compound, which is crucial for its application in various solvent systems (Hart et al., 2015).

Application in Cell Viability Assays

Derivatives of the compound have been used in the synthesis of chromogenic indicators for NADH and cell viability in biological assays. This application demonstrates its potential utility in biochemical and medical research (Ishiyama et al., 1997).

Role in Organic Synthesis

It has been used in the synthesis of various functional derivatives, showcasing its versatility in organic chemistry. This includes its use in the synthesis of compounds with isoxazole and isothiazole heterocycles, and the formation of complexes with metals like palladium, indicating its potential in catalysis and material science (Potkin et al., 2019).

Mechanism of Action

The mechanism of action for 4-Formyl-2-methoxyphenyl 4-nitrobenzoate is not specified in the search results. Its mechanism of action would likely depend on the specific context in which it is used, such as in drug synthesis or material science investigations.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO6/c1-21-14-8-10(9-17)2-7-13(14)22-15(18)11-3-5-12(6-4-11)16(19)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTOFQVNTLGCHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2974972.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate](/img/structure/B2974976.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2974982.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2974983.png)

![N-1,3-benzodioxol-5-yl-N-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2974986.png)

![4-benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2974989.png)

![phenyl 4-((2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2974990.png)